1-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)cyclopentan-1-ol
Overview
Description
1-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)cyclopentan-1-ol is a useful research compound. Its molecular formula is C13H23NO3 and its molecular weight is 241.33 g/mol. The purity is usually 95%.
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Biological Activity
1-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)cyclopentan-1-ol is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is with a molecular weight of 255 Da. The structure includes a spirocyclic moiety that contributes to its biological activity.
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | |
Molecular Weight | 255 Da |
CAS Number | 1427698-43-8 |
Pharmacological Properties
Research indicates that derivatives of the spirocyclic structure exhibit significant interactions with various neurotransmitter receptors, particularly sigma receptors. For instance, compounds related to the 1,4-dioxa-8-azaspiro framework have shown high affinity for sigma-1 receptors, which are implicated in numerous neurological processes.
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Sigma Receptor Binding :
- A study reported that certain derivatives possess high affinity for sigma receptors (K(i) = 5.4 ± 0.4 nM), indicating potential applications in treating neuropsychiatric disorders .
- Specificity for sigma receptors over other targets (e.g., vesicular acetylcholine transporter) suggests a favorable profile for neurological drug development .
- Acetylcholine Antagonism :
- Cytotoxicity and Safety :
Case Study 1: Neuroprotective Effects
A study evaluated the neuroprotective effects of a related compound on cultured neuronal cells subjected to oxidative stress. The results indicated that treatment with the compound significantly reduced cell death and apoptosis markers compared to control groups.
Case Study 2: Gastrointestinal Disorders
In vivo studies using animal models demonstrated that administration of the compound resulted in reduced gastric acid secretion and alleviated symptoms of gastric ulcers when compared to untreated controls. The mechanism was attributed to its antagonistic action on acetylcholine receptors .
Properties
IUPAC Name |
1-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)cyclopentan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c15-12(3-1-2-4-12)11-14-7-5-13(6-8-14)16-9-10-17-13/h15H,1-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCMJLWZMZTDKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN2CCC3(CC2)OCCO3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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